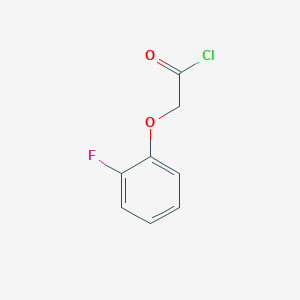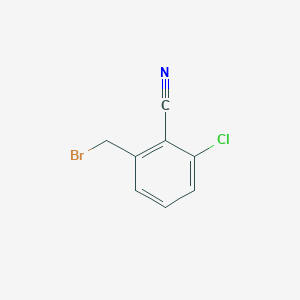
N-(1,3-dioxoisoindol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Activity
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has been investigated for its antimicrobial properties. Although specific studies are limited, it’s worth exploring its potential as an antimicrobial agent against various microorganisms. Researchers have assessed its half maximal inhibitory concentration (IC50) against different strains to determine its effectiveness .
Cytotoxicity and Anticancer Potential
The compound’s structure suggests potential cytotoxic effects. Researchers have evaluated its impact on cancer cell lines, including melanoma (SK-MEL-2). Notably, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide exhibited significant growth inhibition with an IC50 value of 4.27 µg/mL . Further investigations could explore its mechanism of action and potential as an anticancer agent.
Protein Kinase CK2 Inhibition
Protein kinase CK2 is a promising target for anticancer therapies. N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide derivatives have been synthesized with a 1,3-dioxo-2,3-dihydro-1H-indene core. Some of these derivatives showed improved inhibitory activity against CK2, with an IC50 of 0.85 ± 0.09 μM for the best compound . Further optimization and mechanistic studies could enhance its potential as a CK2 inhibitor.
Photolysis and Photochemical Synthesis
The compound can undergo photolysis to yield interesting derivatives. For example, (Z)-3-(propoxymethylene)isobenzofuran-1(3H)-one is obtained by photolysis of N-(1,3-dioxo-2-propoxy-2,3-dihydro-1H-inden-2-yl)benzamide. Investigating its photochemical behavior and applications could reveal novel pathways for synthesis .
Rare and Unique Chemical Collection
Sigma-Aldrich provides N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide as part of a collection of rare and unique chemicals for early discovery researchers. While analytical data is not routinely collected, its availability allows scientists to explore its properties independently .
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-13(9-4-2-1-3-5-9)16-10-6-7-11-12(8-10)15(20)17-14(11)19/h1-8H,(H,16,18)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNAMJZTYQHBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2564840.png)


![1-[(3-Methylbutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2564844.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2564847.png)



![(1,1,3,3-Tetramethylbutyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B2564852.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2564853.png)
![3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime](/img/structure/B2564854.png)

![2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride](/img/no-structure.png)
